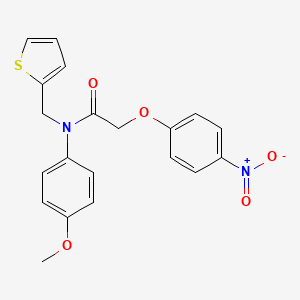![molecular formula C25H33N3O4S B11344984 1-[(4-methylbenzyl)sulfonyl]-N-{2-[(2-methylpropyl)carbamoyl]phenyl}piperidine-4-carboxamide](/img/structure/B11344984.png)
1-[(4-methylbenzyl)sulfonyl]-N-{2-[(2-methylpropyl)carbamoyl]phenyl}piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-methylbenzyl)sulfonyl]-N-{2-[(2-methylpropyl)carbamoyl]phenyl}piperidine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring, a sulfonyl group, and a carbamoyl group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-methylbenzyl)sulfonyl]-N-{2-[(2-methylpropyl)carbamoyl]phenyl}piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the sulfonyl group, and the attachment of the carbamoyl group. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.
Attachment of the Carbamoyl Group: This can be done through carbamoylation reactions using isocyanates or carbamoyl chlorides.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(4-methylbenzyl)sulfonyl]-N-{2-[(2-methylpropyl)carbamoyl]phenyl}piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles or electrophiles depending on the reaction type.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-[(4-methylbenzyl)sulfonyl]-N-{2-[(2-methylpropyl)carbamoyl]phenyl}piperidine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[(4-methylbenzyl)sulfonyl]-N-{2-[(2-methylpropyl)carbamoyl]phenyl}piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[(4-methylbenzyl)sulfonyl]-N-{2-[(2-methylpropyl)carbamoyl]phenyl}piperidine-4-carboxamide: Similar in structure but may have different functional groups or substituents.
N-{2-[(2-methylpropyl)carbamoyl]phenyl}piperidine-4-carboxamide: Lacks the sulfonyl group, leading to different chemical properties and applications.
1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide:
Uniqueness
This compound is unique due to its combination of functional groups, which provide a wide range of reactivity and potential applications. The presence of both sulfonyl and carbamoyl groups allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C25H33N3O4S |
|---|---|
Molekulargewicht |
471.6 g/mol |
IUPAC-Name |
1-[(4-methylphenyl)methylsulfonyl]-N-[2-(2-methylpropylcarbamoyl)phenyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C25H33N3O4S/c1-18(2)16-26-25(30)22-6-4-5-7-23(22)27-24(29)21-12-14-28(15-13-21)33(31,32)17-20-10-8-19(3)9-11-20/h4-11,18,21H,12-17H2,1-3H3,(H,26,30)(H,27,29) |
InChI-Schlüssel |
TUDDJIQFHVFZCR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3C(=O)NCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(benzyloxy)phenyl]-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11344903.png)
![5-[2-(4-hydroxy-3-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11344914.png)
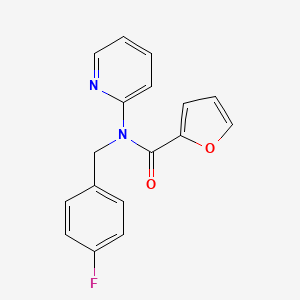
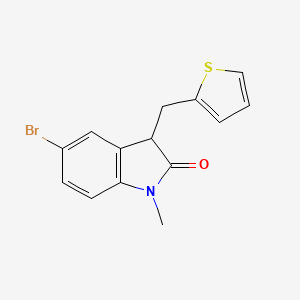
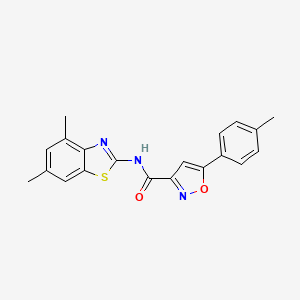
![N-(furan-2-ylmethyl)-5-(4-methylphenyl)-N-[(3-methylthiophen-2-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B11344935.png)
![N-[2-(propan-2-yl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B11344937.png)
![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide](/img/structure/B11344939.png)


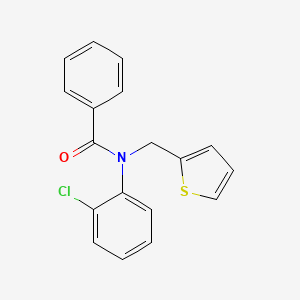
![2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B11344973.png)
![2-[1-(3-Methoxybenzoyl)piperidin-3-YL]-1H-1,3-benzodiazole](/img/structure/B11344976.png)
